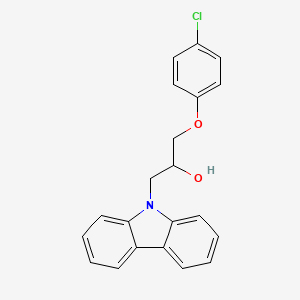

1-Carbazol-9-yl-3-(4-chlorophenoxy)propan-2-ol

Descripción general

Descripción

1-Carbazol-9-yl-3-(4-chlorophenoxy)propan-2-ol is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a carbazole moiety linked to a chlorophenoxy group via a propanol chain, making it an interesting subject for research in chemistry, biology, and medicine.

Métodos De Preparación

The synthesis of 1-Carbazol-9-yl-3-(4-chlorophenoxy)propan-2-ol typically involves the reaction of carbazole with 4-chlorophenoxypropanol under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

1-Carbazol-9-yl-3-(4-chlorophenoxy)propan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes.

Aplicaciones Científicas De Investigación

1-Carbazol-9-yl-3-(4-chlorophenoxy)propan-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

Mecanismo De Acción

The mechanism of action of 1-Carbazol-9-yl-3-(4-chlorophenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can modulate signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a role in inflammation .

Comparación Con Compuestos Similares

1-Carbazol-9-yl-3-(4-chlorophenoxy)propan-2-ol can be compared with other carbazole derivatives, such as:

1-Carbazol-9-yl-3-(3-chlorophenylamino)propan-2-ol: Similar in structure but with an amino group instead of a phenoxy group, leading to different chemical properties and applications.

1-(9H-Carbazol-4-yloxy)-3-((2-(2-methoxyphenoxy)ethyl)amino)propan-2-ol: Features additional functional groups that enhance its biological activity.

3,3’-(Piperazine-1,4-diyl)bis(1-(9H-carbazol-9-yl)propan-2-ol) oxalate: Contains a piperazine linker, which affects its solubility and reactivity.

Actividad Biológica

1-Carbazol-9-yl-3-(4-chlorophenoxy)propan-2-ol is a synthetic compound that has garnered attention in biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The compound features a carbazole moiety linked to a chlorophenoxy group through a propanol chain. Its structure can be represented as follows:

This compound is believed to exert its biological effects through multiple mechanisms:

- Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing cellular signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic processes, potentially leading to altered cellular functions.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. Research indicates that this compound can induce apoptosis in cancer cells through the following mechanisms:

- Cell Cycle Arrest : It causes G1 phase arrest in cancer cell lines, preventing proliferation.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, triggering cell death pathways.

| Study | Cell Line | Effect |

|---|---|---|

| HeLa | Induces apoptosis via ROS generation | |

| MCF7 | G1 phase cell cycle arrest observed | |

| A549 | Inhibition of cell migration and invasion |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, this compound was administered at varying concentrations. Results showed a dose-dependent increase in apoptosis markers, particularly in breast and lung cancer cells. The study concluded that the compound could serve as a potential lead for new anticancer therapies.

Case Study 2: Antimicrobial Testing

A series of experiments were conducted to assess the antimicrobial efficacy of the compound against common pathogens. The results demonstrated that it effectively inhibited growth at concentrations lower than those required for many conventional antibiotics, suggesting its potential as an alternative treatment option.

Propiedades

IUPAC Name |

1-carbazol-9-yl-3-(4-chlorophenoxy)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO2/c22-15-9-11-17(12-10-15)25-14-16(24)13-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-12,16,24H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLWIKTWSIDZHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=C(C=C4)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387225 | |

| Record name | 1-carbazol-9-yl-3-(4-chlorophenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6070-08-2 | |

| Record name | 1-carbazol-9-yl-3-(4-chlorophenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.